molecular formula C15H14Cl2N4O2S B2473035 8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897454-33-0

8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

Cat. No. B2473035
M. Wt: 385.26
InChI Key: PPHULSQQRRBFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione is a chemical compound with the molecular formula C15H15Cl2N4O2S .

  • It has gained attention in various fields of research and industry.





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions that lead to its formation. Unfortunately, I don’t have access to specific synthetic protocols for this compound.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrimidine ring fused with a pyridine ring.

    • The compound contains chlorine and sulfur atoms, as well as methyl groups.

    • The exact arrangement of atoms can be visualized using molecular modeling software.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including substitution, oxidation, or reduction.

    • Specific reactions would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 135-136°C.

    • Solubility : Solubility in different solvents.

    • Other Properties : Further characterization would require experimental data.




  • Scientific Research Applications

    Synthesis and Chemical Properties

    Efficient Synthesis Techniques

    Research has focused on developing efficient synthesis techniques for related heterocyclic compounds, such as the preparation of dithiazolidine derivatives, which are crucial for peptide and glycopeptide syntheses. These methods offer insights into potential synthesis pathways for the target compound (Barany, Hammer, Merrifield, & Bárány, 2005).

    Reactivity and Transformation

    Studies on the reactivity of methylthiopurin-8-ones and their transformation into sulphonyl derivatives highlight the chemical behavior of sulfur-containing purine derivatives. This research can shed light on the chemical properties and potential reactivity of "8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione" (Bergmann, Rahat, & Tamir, 1974).

    Biological Applications

    Antiproliferative and Antifungal Activities

    Compounds with structural similarities have been evaluated for their antiproliferative activity against cancer cells and antifungal activities. For instance, studies on differently functionalized cyclopentenediones and naphthoquinone derivatives provide a basis for understanding how substitutions on the core structure affect biological activity, which could be relevant for the target compound's potential applications (Tandon et al., 2009).

    Synthesis of Bioactive Derivatives

    Research into the synthesis of bioactive derivatives, such as xanthene and isoindole derivatives, suggests pathways for modifying "8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione" to enhance its biological activities. These synthetic strategies could be pivotal in developing novel therapeutics or biological probes (Klose, Reese, & Song, 1997).

    Safety And Hazards



    • The compound’s safety profile would depend on its intended use.

    • Always follow safety precautions when handling any chemical substance.




  • Future Directions



    • Research on this compound could explore its potential applications, such as pharmacological activity or industrial uses.

    • Investigate its interactions with biological targets and evaluate its therapeutic potential.




    properties

    IUPAC Name

    8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14Cl2N4O2S/c1-19-12-11(13(22)21(3)15(23)20(12)2)18-14(19)24-7-8-4-5-9(16)10(17)6-8/h4-6H,7H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PPHULSQQRRBFFA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=C(C=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H14Cl2N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    385.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.